molecular formula C18H15N3O3 B4381376 N-(4-acetamidophenyl)-5-phenyl-1,2-oxazole-3-carboxamide

N-(4-acetamidophenyl)-5-phenyl-1,2-oxazole-3-carboxamide

Cat. No.: B4381376
M. Wt: 321.3 g/mol
InChI Key: BZCNXVUJSYMVSV-UHFFFAOYSA-N
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Description

N-(4-acetamidophenyl)-5-phenyl-1,2-oxazole-3-carboxamide is a heterocyclic compound featuring a 1,2-oxazole (isoxazole) core substituted with a phenyl group at position 5 and a carboxamide moiety at position 2. The carboxamide nitrogen is further linked to a 4-acetamidophenyl group. Key characteristics include:

  • Molecular Formula: C₁₈H₁₅N₃O₃
  • Molecular Weight: 321.33 g/mol
  • logP: 2.9279 (indicative of moderate lipophilicity)
  • Hydrogen Bond Donors/Acceptors: 2 donors, 6 acceptors
  • Polar Surface Area: 68.127 Ų (suggesting moderate solubility)
  • Stereochemistry: Achiral .

This compound’s structural uniqueness lies in the combination of a phenyl-substituted isoxazole core and a 4-acetamidophenyl carboxamide side chain, which may influence its physicochemical and pharmacological properties.

Properties

IUPAC Name

N-(4-acetamidophenyl)-5-phenyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3/c1-12(22)19-14-7-9-15(10-8-14)20-18(23)16-11-17(24-21-16)13-5-3-2-4-6-13/h2-11H,1H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZCNXVUJSYMVSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=NOC(=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetamidophenyl)-5-phenyl-1,2-oxazole-3-carboxamide typically involves multiple steps, starting with the preparation of the isoxazole ring. One common method is the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to streamline the process .

Chemical Reactions Analysis

5-Phenyl Group

The phenyl group at position 5 is introduced via Friedel–Crafts acylation or Suzuki coupling:

  • Friedel–Crafts acylation of benzene/toluene with an oxazolone intermediate in the presence of AlCl₃ (yields ~88%) .

  • Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl-aryl bond formation .

3-Carboxamide Moiety

The carboxamide group is formed through:

  • Acylation : Reaction of an oxazole-3-carbonyl chloride with 4-acetamidoaniline.

  • Direct Coupling : Using coupling agents like HATU or EDCl with DIPEA in anhydrous solvents (e.g., CH₂Cl₂) .

N-(4-Acetamidophenyl) Group

This group is introduced via:

  • N-Acylation : Reaction of 4-aminophenylacetamide with an activated carbonyl intermediate (e.g., acyl chloride) .

  • Buchwald–Hartwig Amination : Pd-catalyzed coupling of aryl halides with amines (reported for similar carboxamides) .

Key Reaction Data

Reaction Step Reagents/Conditions Yield Source
Oxazole cyclizationEthyl chloroformate, 4-methylmorpholine93%
Friedel–Crafts acylationAlCl₃, toluene, reflux88%
Carboxamide formationHATU, DIPEA, CH₂Cl₂85–90%

Stability and Reactivity

  • Hydrolytic Stability : The acetamide group is stable under acidic conditions but hydrolyzes in strong bases to form 4-aminophenyl derivatives .

  • Thermal Stability : Decomposition occurs above 250°C, as observed in differential scanning calorimetry (DSC) for related oxazoles .

  • Photoreactivity : No significant degradation under UV light, based on analogs in PubChem .

Functionalization and Derivatives

The compound serves as a precursor for further modifications:

  • Reductive Amination : The acetamide group can be reduced to an amine using LiAlH₄ or catalytic hydrogenation .

  • Sulfonylation : Reacts with sulfonyl chlorides to form sulfonamide derivatives (e.g., with 4-methylbenzenesulfonyl chloride) .

Biological Interactions

Scientific Research Applications

Medicinal Chemistry

N-(4-acetamidophenyl)-5-phenyl-1,2-oxazole-3-carboxamide has been investigated for its potential as a therapeutic agent in various conditions:

  • Antimicrobial Activity : Studies have shown that derivatives of oxazole compounds exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The presence of the acetamido group enhances its bioactivity, making it a candidate for developing new antibiotics .
CompoundActivityTarget Organisms
This compoundAntibacterialE. coli, S. aureus

Anticancer Research

Research indicates that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis (programmed cell death). It is being studied for its effects on various cancer cell lines, with preliminary results suggesting promising anticancer activity .

Neuroprotective Effects

Recent studies have explored the neuroprotective potential of this compound in models of neurodegenerative diseases. It has been shown to stimulate the proliferation of retinal precursor cells, indicating its potential use in treating conditions like retinitis pigmentosa .

Case Study 1: Antimicrobial Evaluation

In a study published in Molecules, a series of oxazole derivatives were synthesized and evaluated for their antimicrobial properties. This compound demonstrated significant activity against several bacterial strains, suggesting its utility in developing new antimicrobial agents .

Case Study 2: Neuroprotective Applications

A patent application highlighted the use of similar oxazole derivatives in treating retinal diseases. The compounds were shown to promote retinal cell survival and proliferation in vitro, indicating their potential therapeutic applications for degenerative eye diseases .

Mechanism of Action

The mechanism of action of N-(4-acetamidophenyl)-5-phenyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with N-(4-acetamidophenyl)-5-phenyl-1,2-oxazole-3-carboxamide , such as the isoxazole core or carboxamide functionality. A comparative analysis is presented below:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents logP logSw Notable Features
This compound C₁₈H₁₅N₃O₃ 321.33 5-phenyl, 4-acetamidophenyl 2.9279 -3.4882 High polar surface area (68.1 Ų)
5-Methyl-N-(4-methyl-3-nitrophenyl)-3-phenyl-1,2-oxazole-4-carboxamide C₁₈H₁₅N₃O₄ 337.34 5-methyl, 3-phenyl, 4-methyl-3-nitrophenyl N/A N/A Nitro group enhances electrophilicity
N-(4-acetylphenyl)-3-methyl-1,2-oxazole-5-carboxamide C₁₃H₁₂N₂O₃ 244.25 3-methyl, 4-acetylphenyl N/A N/A Smaller size, acetyl group increases logP
N-(4-acetylphenyl)-5-(4-chlorophenyl)-1,2-oxazole-3-carboxamide C₁₉H₁₅ClN₂O₃ 366.79 5-(4-chlorophenyl), 4-acetylphenyl N/A N/A Chlorine atom increases lipophilicity
N-(2-fluorophenyl)-5-phenyl-1,2-oxazole-3-carboxamide C₁₆H₁₁FN₂O₂ 294.27 5-phenyl, 2-fluorophenyl N/A N/A Fluorine enhances metabolic stability

Key Observations :

Core Modifications :

  • The parent compound’s 5-phenyl-1,2-oxazole core is retained in , while and feature methyl or chlorophenyl substitutions. Methyl groups (e.g., in ) reduce steric hindrance, whereas halogens (e.g., Cl in ) enhance lipophilicity and electronic effects .

Carboxamide Substituents: The 4-acetamidophenyl group in the parent compound provides hydrogen-bonding capacity, contrasting with the 4-acetylphenyl in and , which lacks an amide proton but may improve membrane permeability due to reduced polarity .

Chlorine substitution in (MW 366.79) significantly increases molecular weight and lipophilicity compared to the parent compound, which may affect pharmacokinetics .

Discussion of Structural Impact on Bioactivity

  • Hydrogen-Bonding Capacity: The parent compound’s 4-acetamidophenyl group (2 H-bond donors) may enhance target binding compared to acetylated analogs .
  • Lipophilicity : Higher logP values (e.g., in and ) could improve blood-brain barrier penetration but reduce solubility .
  • Electron Effects : Nitro () and fluoro () groups may modulate electronic interactions with enzymatic targets, such as kinases or GPCRs .

Biological Activity

N-(4-acetamidophenyl)-5-phenyl-1,2-oxazole-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound is characterized by the following structural formula:

C16H14N2O3\text{C}_{16}\text{H}_{14}\text{N}_{2}\text{O}_{3}

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The oxazole ring and the acetamide group are crucial for its activity, influencing its binding affinity to target proteins and enzymes.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : It has been evaluated for its potential as an anticancer agent. Studies have shown that derivatives of oxazole compounds can induce apoptosis in cancer cells, with some exhibiting IC50 values in the low micromolar range against various cancer cell lines .
  • Antimicrobial Properties : The compound has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of the phenyl groups enhances its lipophilicity, which may contribute to its ability to penetrate bacterial membranes .
  • Enzyme Inhibition : this compound acts as an inhibitor for certain enzymes involved in metabolic pathways, including acetyl-CoA carboxylase (ACC), which is a target for obesity and metabolic syndrome treatments .

Structure-Activity Relationship (SAR)

The SAR studies have revealed that modifications to the phenyl and acetamide groups can significantly alter the biological activity of the compound. For instance:

ModificationEffect on Activity
Addition of halogensIncreased potency against certain cancer cell lines
Variation in alkyl substituentsAltered pharmacokinetic properties
Changes in the oxazole ring structureEnhanced enzyme inhibition capabilities

These findings suggest that careful optimization of the chemical structure can lead to more effective therapeutic agents.

Case Study 1: Anticancer Evaluation

In a study involving various oxazole derivatives, this compound was tested against human colorectal cancer cells. The compound demonstrated significant cytotoxicity with an EC50 value comparable to established chemotherapeutics .

Case Study 2: Antimicrobial Testing

Another study assessed the antimicrobial efficacy of this compound against multiple bacterial strains. Results indicated that it exhibited potent antibacterial effects, particularly against resistant strains of Staphylococcus aureus and Escherichia coli . The mechanism was hypothesized to involve disruption of bacterial cell wall synthesis.

Research Findings

Recent research highlights the potential therapeutic applications of this compound. Key findings include:

  • In vitro Studies : Demonstrated significant inhibition of cancer cell proliferation.
  • In vivo Studies : Preliminary animal studies suggest favorable pharmacokinetics and bioavailability .
  • Synergistic Effects : When combined with other agents, enhanced efficacy was observed, suggesting potential for combination therapies in cancer treatment .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(4-acetamidophenyl)-5-phenyl-1,2-oxazole-3-carboxamide?

  • Methodological Answer : The compound can be synthesized via coupling reactions between 5-phenyl-1,2-oxazole-3-carboxylic acid derivatives and 4-acetamidoaniline. Key steps include:

  • Activation of the carboxylic acid using coupling agents (e.g., EDCI/HOBt).
  • Purification via preparative HPLC or silica gel chromatography to achieve >95% purity .
  • Optimization of reaction conditions (e.g., solvent, temperature) to improve yield, as demonstrated in analogous oxazole carboxamide syntheses .

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodological Answer : Use a combination of:

  • 1H/13C NMR to confirm structural integrity (e.g., δ ~9.4 ppm for carboxamide NH in DMSO-d6) .
  • HRMS (ESI+) for precise molecular weight validation (e.g., calculated vs. observed m/z) .
  • HPLC with UV detection to assess purity (>99% for advanced studies) .

Advanced Research Questions

Q. How can contradictions in reported biological activities (e.g., antimicrobial vs. anticancer) be resolved experimentally?

  • Methodological Answer :

  • Perform dose-response assays across multiple cell lines or microbial strains to establish potency thresholds.
  • Use structural analogs (e.g., varying substituents on the phenyl or oxazole rings) to isolate structural determinants of activity. For example, methoxy groups may enhance membrane permeability, while chloro substituents could influence target binding .
  • Validate target engagement via SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to directly measure binding affinities .

Q. What strategies are effective for analyzing crystallographic data of this compound?

  • Methodological Answer :

  • Use SHELX programs for small-molecule refinement. Key steps include:
  • Data collection with high-resolution X-ray diffraction (≤1.0 Å).
  • Structure solution via direct methods (SHELXS) and refinement with SHELXL, incorporating anisotropic displacement parameters .
  • Validate hydrogen bonding networks (e.g., acetamido-phenyl interactions) using OLEX2 or Mercury .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Methodological Answer :

  • Synthesize derivatives with modified substituents (e.g., halogens, methoxy, or cyano groups) on the phenyl or oxazole moieties.
  • Compare biological activity (e.g., IC50 values) and physicochemical properties (logP, solubility) to identify correlations. For example, bulkier substituents may reduce solubility but improve target specificity .
  • Use QSAR (Quantitative SAR) models to predict activity based on electronic or steric parameters .

Q. What experimental approaches are suitable for identifying potential biological targets?

  • Methodological Answer :

  • Employ affinity chromatography with immobilized compound analogs to pull down interacting proteins.
  • Use RNA-seq or proteomics to profile changes in gene/protein expression post-treatment.
  • Cross-reference with molecular docking against databases (e.g., PubChem BioAssay) to prioritize targets like enoyl-acyl carrier protein reductase (FabI), a known target for oxazole derivatives .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-acetamidophenyl)-5-phenyl-1,2-oxazole-3-carboxamide
Reactant of Route 2
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N-(4-acetamidophenyl)-5-phenyl-1,2-oxazole-3-carboxamide

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